molecular formula C14H7BrF2N2OS B258877 N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

Cat. No. B258877
M. Wt: 369.19 g/mol
InChI Key: VCKCGPHVRONDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide, also known as BRD-9894, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide involves the binding of the compound to the active site of the target enzyme or protein, thereby inhibiting its activity. The precise mechanism of inhibition varies depending on the specific target, but generally involves the disruption of protein-protein interactions or the prevention of protein-DNA interactions.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide has been shown to have a range of biochemical and physiological effects, depending on the specific target being inhibited. For example, inhibition of BET proteins has been shown to result in the downregulation of various oncogenes and pro-inflammatory genes, leading to anti-cancer and anti-inflammatory effects. Inhibition of other targets, such as the protein kinase CK2, has been shown to have anti-proliferative effects in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide is its specificity for certain targets, which allows for more precise manipulation of biochemical pathways. However, this specificity can also be a limitation, as the compound may not be effective against all targets of interest. Additionally, the use of small molecule inhibitors such as N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide requires careful consideration of dosage and potential off-target effects.

Future Directions

There are several potential future directions for the study of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide and related compounds. One area of interest is the development of more potent and specific inhibitors for various targets. Additionally, the use of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of certain diseases. Further research is also needed to fully elucidate the mechanisms of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide and related compounds, as well as their potential applications in various disease states.

Synthesis Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide involves several steps, including the reaction of 6-bromo-1,3-benzothiazole-2-amine with 3,4-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes and proteins, including the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. This inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer and inflammation.

properties

Product Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

Molecular Formula

C14H7BrF2N2OS

Molecular Weight

369.19 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide

InChI

InChI=1S/C14H7BrF2N2OS/c15-8-2-4-11-12(6-8)21-14(18-11)19-13(20)7-1-3-9(16)10(17)5-7/h1-6H,(H,18,19,20)

InChI Key

VCKCGPHVRONDFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)F)F

Origin of Product

United States

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